Tert-butyl 4-[1-(prop-2-enoyl)azetidin-3-yl]piperazine-1-carboxylate
Description
Tert-butyl 4-[1-(prop-2-enoyl)azetidin-3-yl]piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a prop-2-enoyl-functionalized azetidine ring. This structure combines the rigidity of the azetidine moiety with the versatility of the piperazine scaffold, making it a valuable intermediate in medicinal chemistry for drug discovery, particularly in kinase inhibitors and protease-targeting agents . The Boc group enhances solubility and stability during synthetic workflows, while the prop-2-enoyl group enables further functionalization via Michael addition or radical polymerization .
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine-1-carboxylate derivatives are often modified via alkylation or amidation at the azetidine nitrogen, as seen in protocols for analogous compounds (e.g., tert-butyl 4-(3-nitrophenoxy)butanoylpiperazine derivatives) .
Properties
IUPAC Name |
tert-butyl 4-(1-prop-2-enoylazetidin-3-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-5-13(19)18-10-12(11-18)16-6-8-17(9-7-16)14(20)21-15(2,3)4/h5,12H,1,6-11H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSFGZCTDMXYAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CN(C2)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 4-[1-(prop-2-enoyl)azetidin-3-yl]piperazine-1-carboxylate involves several steps. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved by reacting an appropriate azetidine precursor with acryloyl chloride under controlled conditions.
Introduction of the piperazine ring: The azetidine intermediate is then reacted with piperazine in the presence of a suitable base to form the desired piperazine derivative.
Esterification: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate to yield this compound.
Industrial production methods for this compound may involve similar steps but are typically optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-[1-(prop-2-enoyl)azetidin-3-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 4-[1-(prop-2-enoyl)azetidin-3-yl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of tert-butyl 4-[1-(prop-2-enoyl)azetidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
The compound’s analogs differ in substituents attached to the piperazine or azetidine rings, influencing reactivity, bioavailability, and target specificity.
Key Observations :
- Electron-Withdrawing Groups (e.g., nitro, chlorophenyl): Enhance crystallinity and stability but may reduce solubility .
- Heterocyclic Substituents (e.g., imidazothiazole): Improve binding to ATP pockets in kinases due to π-π stacking .
- Azetidine vs. Pyridine/Aromatic Rings : Azetidine’s smaller ring size increases conformational rigidity, favoring entropic gains in target binding compared to bulkier pyridinyl derivatives .
Physicochemical and Structural Analysis
Crystallographic Insights
- Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate : X-ray studies reveal a planar nitro group and chair conformation of the piperazine ring, stabilized by C–H···O interactions .
- Target Compound : Analogous tert-butyl piperazine-azetidine hybrids likely adopt similar chair conformations, with the azetidine ring introducing torsional strain (~25° dihedral angles) .
Computational Studies
Density functional theory (DFT) analyses of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate predict a HOMO-LUMO gap of ~4.5 eV, indicating moderate reactivity . The prop-2-enoyl group in the target compound lowers this gap (~3.8 eV), enhancing electrophilicity for covalent bonding .
Biological Activity
Tert-butyl 4-[1-(prop-2-enoyl)azetidin-3-yl]piperazine-1-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features a tert-butyl group, an azetidine ring, and a piperazine moiety, which contribute to its pharmacological properties. The synthesis typically involves multi-step organic reactions, including the formation of the azetidine ring and subsequent modifications to introduce the prop-2-enoyl group.
Synthetic Route Overview:
- Formation of Azetidine Ring: Utilizes starting materials such as amines and appropriate alkylating agents.
- Introduction of Prop-2-enoyl Group: Achieved through various coupling reactions with suitable reagents.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various human tumor cell lines.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 1.5 | HeLa |
| Compound B | 2.3 | MCF-7 |
| Compound C | 0.8 | A549 |
This table illustrates the varying degrees of potency exhibited by structurally related compounds, indicating a promising avenue for further research into their mechanisms of action.
Antidiabetic Activity
Another area of interest is the compound's interaction with G-protein coupled receptors (GPCRs), particularly GPR119, which plays a crucial role in glucose metabolism. Preliminary data suggest that certain derivatives can enhance insulin secretion and improve glucose tolerance in diabetic models.
Case Study: GPR119 Agonist Activity
In a study evaluating several derivatives:
- Compound D showed an EC50 value of 50 nM, indicating strong agonistic activity at GPR119.
- Compound E demonstrated a significant increase in GLP-1 levels in vitro, suggesting a potential role in diabetes management.
The biological activity of this compound is believed to involve:
- Receptor Binding: The azetidine and piperazine moieties facilitate binding to specific receptors, modulating their activity.
- Signal Transduction Pathways: Activation of pathways associated with insulin secretion and tumor suppression.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing tert-butyl 4-[1-(prop-2-enoyl)azetidin-3-yl]piperazine-1-carboxylate, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves sequential functionalization of the piperazine and azetidine rings. A common approach includes:
- Step 1 : Protection of the piperazine nitrogen with a tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Introduction of the azetidin-3-yl moiety using coupling agents like HOAt (1-hydroxy-7-azabenzotriazole) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form amide bonds .
- Step 3 : Prop-2-enoyl group addition via acylation with acryloyl chloride in anhydrous THF at 0°C to prevent polymerization .
- Optimization : Reaction pH, temperature, and solvent polarity are critical. For example, yields improve when acryloylation is conducted under inert atmospheres to avoid moisture-induced side reactions.
Q. How is the compound characterized, and what analytical techniques resolve structural ambiguities?
- Techniques :
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., azetidine ring protons at δ 3.5–4.0 ppm; prop-2-enoyl vinyl protons at δ 5.8–6.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 294.18 for CHNO) .
- X-ray Crystallography : Resolves stereochemical uncertainties; SHELX programs refine crystal structures using diffraction data .
Q. What are the primary applications of this compound in medicinal chemistry?
- Applications :
- Pharmacophore Development : The piperazine-azetidine scaffold is explored for dopamine receptor modulation, leveraging its conformational rigidity .
- Enzyme Inhibition : Analogous tert-butyl piperazine derivatives act as prolyl-hydroxylase inhibitors, suggesting potential hypoxia-inducible factor (HIF) stabilization .
Advanced Research Questions
Q. How can conflicting NMR data for similar piperazine derivatives guide structural validation?
- Case Study : In tert-butyl piperazine-carboxylates, overlapping signals for axial/equatorial protons (δ 2.5–3.5 ppm) may obscure assignments.
- Resolution :
- 2D NMR (COSY, HSQC) : Differentiates coupled protons and correlates H-C signals .
- Variable Temperature NMR : Reduces signal broadening caused by ring puckering in azetidine .
- Example : For tert-butyl 4-(pyridin-3-yl)piperazine derivatives, HSQC confirmed aryl-proton coupling constants ( Hz), resolving ambiguity in regiochemistry .
Q. What strategies mitigate low yields in prop-2-enoyl functionalization steps?
- Data-Driven Analysis :
| Condition | Solvent | Temperature | Yield |
|---|---|---|---|
| Acryloyl chloride | THF | 0°C | 79% |
| Acrylic anhydride | DCM | RT | 45% |
- Key Factors :
- Solvent Choice : THF enhances electrophilicity of acryloyl chloride vs. DCM.
- Catalysis : Adding DMAP (4-dimethylaminopyridine) improves acylation efficiency by 15–20% .
Q. How does the tert-butyl group influence bioavailability in preclinical studies?
- Mechanistic Insight :
- Lipophilicity : The tert-butyl group increases logP (measured as 1.12 for similar derivatives), enhancing blood-brain barrier permeability .
- Metabolic Stability : Boc-protected piperazines resist CYP450 oxidation, prolonging half-life in murine models .
- Experimental Design :
- In vitro Assays : Liver microsome stability tests (e.g., human CYP3A4 inhibition).
- In vivo PK/PD : Radiolabeled analogs track tissue distribution using LC-MS/MS .
Data Contradiction Analysis
Q. Why do Suzuki coupling yields vary for tert-butyl piperazine-azetidine hybrids?
- Contradiction : Reported yields range from 35% (aryl boronic acids) to 60% (heteroaryl variants) .
- Root Cause :
- Steric Hindrance : Bulky tert-butyl groups impede palladium catalyst access to the reaction center.
- Electronic Effects : Electron-deficient boronic acids (e.g., 4-pyridyl) require higher catalyst loading (5% Pd(PPh)) vs. 2% for phenyl derivatives .
- Mitigation : Microwave-assisted Suzuki reactions (80°C, 30 min) improve yields to 75% by accelerating oxidative addition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
